molecular formula C12H6N4O7 B14694182 1,3,9-Trinitro-10H-phenoxazine CAS No. 24050-30-4

1,3,9-Trinitro-10H-phenoxazine

Cat. No.: B14694182
CAS No.: 24050-30-4
M. Wt: 318.20 g/mol
InChI Key: MUFAQTMXFYLQHQ-UHFFFAOYSA-N
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Description

1,3,9-Trinitro-10H-phenoxazine is a chemical compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The compound this compound is characterized by the presence of three nitro groups attached to the phenoxazine core, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-Trinitro-10H-phenoxazine typically involves the nitration of phenoxazine. One common method includes the reaction of phenoxazine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 1, 3, and 9 positions on the phenoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the industrial process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,9-Trinitro-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,9-Trinitro-10H-phenoxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,9-Trinitro-10H-phenoxazine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The nitro groups contribute to its redox properties, making it a valuable compound for research in oxidative stress and related biological activities .

Properties

CAS No.

24050-30-4

Molecular Formula

C12H6N4O7

Molecular Weight

318.20 g/mol

IUPAC Name

1,3,9-trinitro-10H-phenoxazine

InChI

InChI=1S/C12H6N4O7/c17-14(18)6-4-8(16(21)22)12-10(5-6)23-9-3-1-2-7(15(19)20)11(9)13-12/h1-5,13H

InChI Key

MUFAQTMXFYLQHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=CC(=C3N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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